4-(3-Chloro-4-fluoro-phenoxy)butanenitrile
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Overview
Description
4-(3-Chloro-4-fluoro-phenoxy)butanenitrile is an organic compound with the molecular formula C10H9ClFNO. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluoro-phenoxy)butanenitrile typically involves the reaction of 3-chloro-4-fluorophenol with 4-bromobutanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluoro-phenoxy)butanenitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Coupling reactions: Palladium catalysts with boronic acids.
Major Products Formed
Reduction: 4-(3-Chloro-4-fluoro-phenoxy)butylamine.
Oxidation: 4-(3-Chloro-4-fluoro-phenoxy)butanoic acid.
Coupling reactions: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
4-(3-Chloro-4-fluoro-phenoxy)butanenitrile is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluoro-phenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can enhance binding affinity and specificity for certain molecular targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 3-Chloro-4-fluorophenol
- 4-Chloro-4-fluorobutyrophenone
Uniqueness
4-(3-Chloro-4-fluoro-phenoxy)butanenitrile is unique due to its combination of a nitrile group with chloro and fluoro substituents on the phenoxy ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenoxy)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c11-9-7-8(3-4-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYMNAPQCPQRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCC#N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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